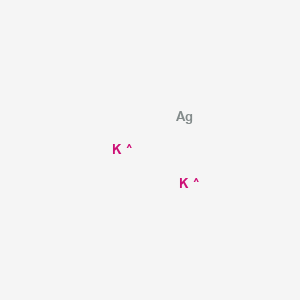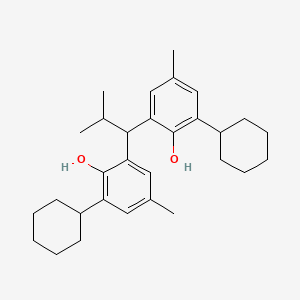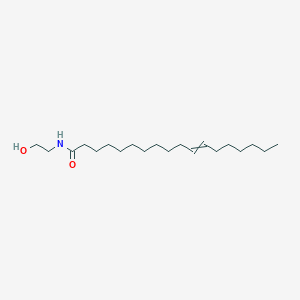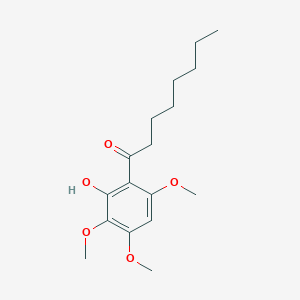
2-methyl-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2H-pyran is a heterocyclic organic compound featuring a six-membered ring with one oxygen atom and a methyl group attached to the second carbon. This compound is part of the pyran family, which is known for its diverse chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2H-pyran can be achieved through several methods. One common approach involves the reaction of pyrylium salts with organometallic compounds. This method not only produces 2H-pyrans but also their cis-dienone valence isomers and 4H-pyrans, depending on the reaction conditions . Another method involves a one-pot sequence via a silver(I)-catalyzed propargyl-Claisen rearrangement of propargyl vinyl ethers, followed by base-catalyzed isomerization and 6π-oxaelectrocyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the scale of production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-2H-pyran undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the oxygen atom and the methyl group, which can affect the reactivity and stability of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can react with alcohols to form tetrahydropyranyl ethers, which are resilient to a variety of reactions and can be restored by acid-catalyzed hydrolysis .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the reaction with alcohols forms tetrahydropyranyl ethers, while oxidation reactions can produce various oxidized derivatives.
Applications De Recherche Scientifique
2-Methyl-2H-pyran has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have been investigated for their cytotoxic profiles against human normal and tumor cells . Additionally, the compound is used in the study of valence isomerism and the development of new synthetic methods .
Mécanisme D'action
The mechanism of action of 2-methyl-2H-pyran involves its ability to undergo valence isomerization to form 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process . This valence tautomerism determines the chemistry of the compound, allowing it to exist as a mixture of valence tautomers. The specific molecular targets and pathways involved depend on the particular application and the derivatives used.
Comparaison Avec Des Composés Similaires
2-Methyl-2H-pyran can be compared to other similar compounds such as tetrahydropyran and 3,4-dihydropyran. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom, and it is commonly used as a protecting group for alcohols . 3,4-Dihydropyran, on the other hand, is an unsaturated six-membered ring with the unsaturation adjacent to the oxygen atom . The unique feature of this compound is its ability to undergo valence isomerization, which is not observed in tetrahydropyran or 3,4-dihydropyran.
List of Similar Compounds:- Tetrahydropyran
- 3,4-Dihydropyran
- 2-Methyltetrahydropyran
- Tetrahydropyran-2-methanol
Propriétés
Numéro CAS |
138689-29-9 |
|---|---|
Formule moléculaire |
C6H8O |
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
2-methyl-2H-pyran |
InChI |
InChI=1S/C6H8O/c1-6-4-2-3-5-7-6/h2-6H,1H3 |
Clé InChI |
XWNTYHBAQIEAGN-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


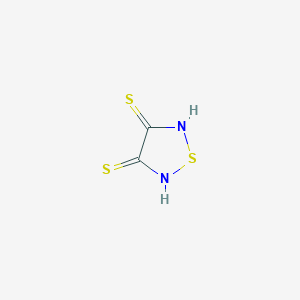
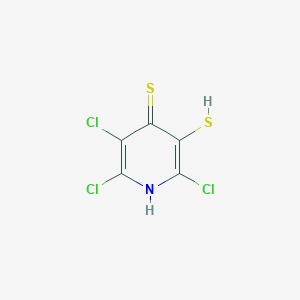
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)

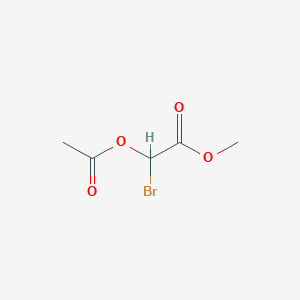

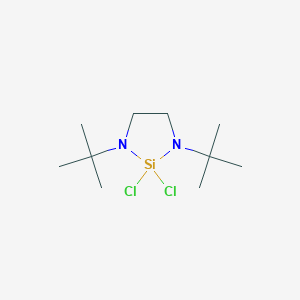
![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)
